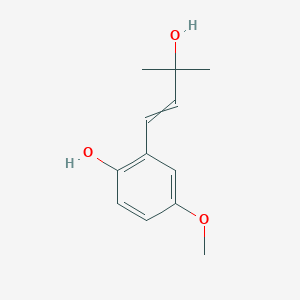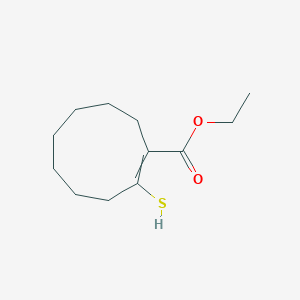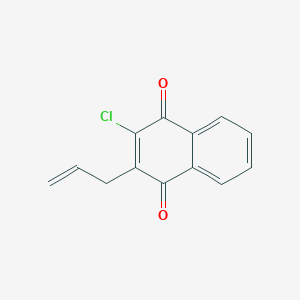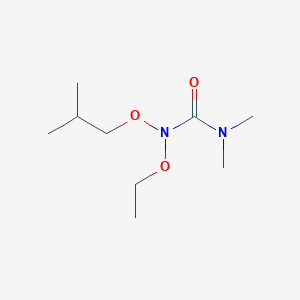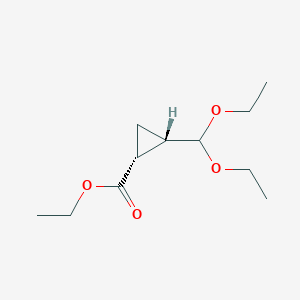
3-(Hydroxyamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyamino)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)but-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the selective desaturation of amides using an iron-assisted regioselective oxidative desaturation process. This method provides an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyamino)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxoamides, while reduction can yield primary amines.
Applications De Recherche Scientifique
3-(Hydroxyamino)but-2-enamide has several scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism of action of 3-(Hydroxyamino)but-2-enamide involves its interaction with molecular targets through its amide and hydroxyamino groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Amino)but-2-enamide: Similar in structure but lacks the hydroxy group, resulting in different reactivity and applications.
3-(Hydroxyamino)pent-2-enamide: An analog with an extended carbon chain, which can affect its chemical properties and biological activity.
3-(Hydroxyamino)but-2-enoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
3-(Hydroxyamino)but-2-enamide is unique due to its combination of an amide group and a hydroxyamino group conjugated to a carbon-carbon double bond. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
88075-35-8 |
|---|---|
Formule moléculaire |
C4H8N2O2 |
Poids moléculaire |
116.12 g/mol |
Nom IUPAC |
3-(hydroxyamino)but-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(6-8)2-4(5)7/h2,6,8H,1H3,(H2,5,7) |
Clé InChI |
KHIZDSMOTLXOPX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)N)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


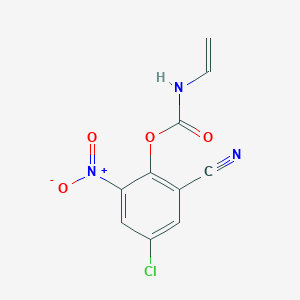
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
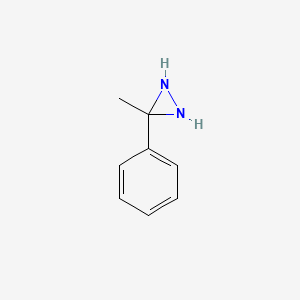
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
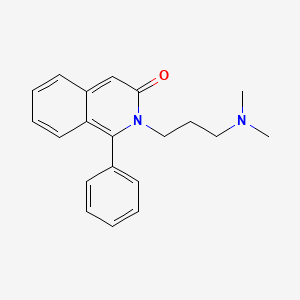
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)


